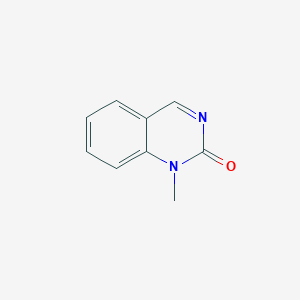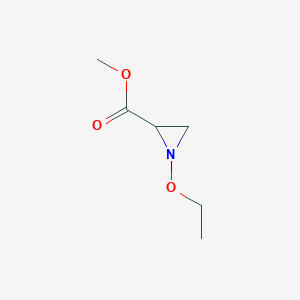
Methyl 1-ethoxyaziridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-ethoxyaziridine-2-carboxylate is a derivative of aziridine, a three-membered nitrogen-containing heterocycle Aziridines are known for their high strain energy, which makes them highly reactive and useful in various chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-ethoxyaziridine-2-carboxylate typically involves the reaction of aziridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired aziridine derivative .
Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 1-ethoxyaziridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of a wide range of products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Substitution Reactions: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products: The major products formed from these reactions include various substituted aziridines, open-chain amines, and other nitrogen-containing heterocycles .
Aplicaciones Científicas De Investigación
Methyl 1-ethoxyaziridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The primary mechanism of action of methyl 1-ethoxyaziridine-2-carboxylate involves the nucleophilic ring-opening of the aziridine ring. This reaction is facilitated by the high strain energy of the three-membered ring, making it highly reactive towards nucleophiles. The compound can alkylate various nucleophilic sites in biological molecules, leading to its potential use as an anticancer agent .
Comparación Con Compuestos Similares
- Methyl aziridine-2-carboxylate
- Ethyl aziridine-2-carboxylate
- Aziridine-2-carboxamide
Comparison: Methyl 1-ethoxyaziridine-2-carboxylate is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility compared to other aziridine derivatives. This makes it a valuable compound for specific applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C6H11NO3 |
|---|---|
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
methyl 1-ethoxyaziridine-2-carboxylate |
InChI |
InChI=1S/C6H11NO3/c1-3-10-7-4-5(7)6(8)9-2/h5H,3-4H2,1-2H3 |
Clave InChI |
YHCUHWNIXLHRAY-UHFFFAOYSA-N |
SMILES canónico |
CCON1CC1C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3H-Imidazo[4,5-B]pyridin-7-OL](/img/structure/B11922182.png)

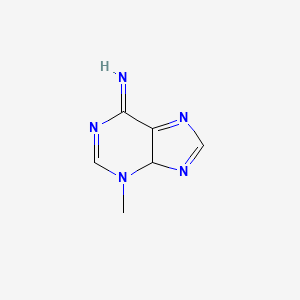
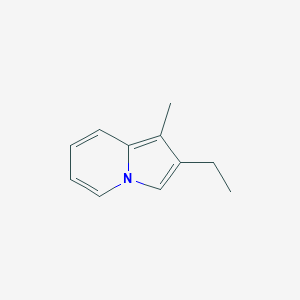
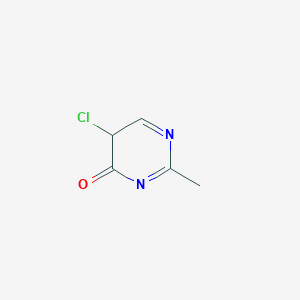
![6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde](/img/structure/B11922221.png)
![5H-Pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B11922223.png)

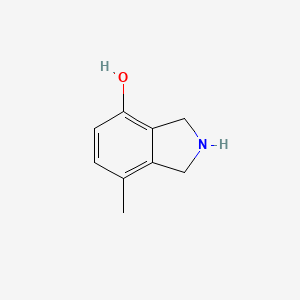

![N-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11922244.png)

![1-(3H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11922250.png)
